molecular formula C8H7BrF3N B1524622 3-Bromo-5-(trifluoromethyl)benzylamine CAS No. 691877-04-0

3-Bromo-5-(trifluoromethyl)benzylamine

Cat. No. B1524622
M. Wt: 254.05 g/mol
InChI Key: DYFSALRUMZSKBU-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzylamine is a chemical compound with the CAS Number: 691877-04-0 . It has a molecular weight of 254.05 . The IUPAC name for this compound is (3-bromo-5-(trifluoromethyl)phenyl)methanamine . The physical form of this compound is a colorless to brown liquid .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(trifluoromethyl)benzylamine is 1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethyl)benzylamine is a colorless to brown liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

1. Synthesis of Bioactive Compounds

3-Bromo-1,1,1-trifluoroacetone, a compound closely related to 3-Bromo-5-(trifluoromethyl)benzylamine, has been used as an effective indirect trifluoromethylation reagent for constructing 3-trifluoromethyl isocoumarin skeletons. These skeletons are significant in the synthesis of bioactive compounds. The process involves a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation and an intermolecular cyclization reaction (Kehan Zhou et al., 2020).

2. Medicinal Chemistry

The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, which includes compounds like 3-Bromo-5-(trifluoromethyl)benzylamine, is crucial in medicinal chemistry. This process, using electrophilic CF3 reagents, allows the preparation of ortho-trifluoromethyl-substituted benzylamines, essential for developing new medicinal compounds (M. Miura et al., 2013).

3. Antitumor Agents

In a specific application, 5-bromo-3-(trifluoromethyl)phenylamine, which shares structural similarities with 3-Bromo-5-(trifluoromethyl)benzylamine, has been used in the synthesis of nilotinib, an antitumor agent. This synthesis involves multiple steps, including reactions with 4-methyl-1H-imidazole and cyanamide, illustrating the compound's potential in antitumor drug development (Wang Cong-zhan, 2009).

4. Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 3-Bromo-5-(trifluoromethyl)benzylamine, serves as a versatile starting material for various synthetically useful organometallic reactions. These reactions involve intermediates such as phenylmagnesium, -lithium, and -copper, highlighting the compound's significance in advanced synthetic chemistry (J. Porwisiak & M. Schlosser, 1996).

Safety And Hazards

The safety data sheet for 3-Bromo-5-(trifluoromethyl)benzylamine suggests that it should not be inhaled and contact with skin, eyes, and clothing should be avoided . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSALRUMZSKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzylamine

CAS RN

691877-04-0
Record name 3-Bromo-5-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Peng, PP Jia, XQ Wang, XL Zhao, HB Yang, W Wang - 2023 - researchsquare.com
Sequence isomerism plays fundamental roles in the encoding of biological information and in tuning material performance, but engineering sequences and elucidating their effects …
Number of citations: 2 www.researchsquare.com

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